

Application Notes and Protocols: Monepantel In Vivo Efficacy in Rodent Models

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Compound of Interest

Compound Name: Monepantel

Cat. No.: B609222

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Introduction

Monepantel (MPL) is a novel amino-acetonitrile derivative (AAD) first developed as a veterinary anthelmintic for treating nematode infections in livestock.[1][2] Its unique mechanism of action, targeting nematode-specific nicotinic acetylcholine receptor subunits (MPTL-1), provides efficacy against parasites resistant to other drug classes and ensures an exceptional safety profile in mammals.[1][3] More recently, preclinical studies have revealed **monepantel's** potential as an anticancer agent. Research has demonstrated its ability to inhibit the mTOR/p70S6K signaling pathway, which is crucial for tumor growth and proliferation, suggesting a promising role for drug repositioning in oncology.[4][5]

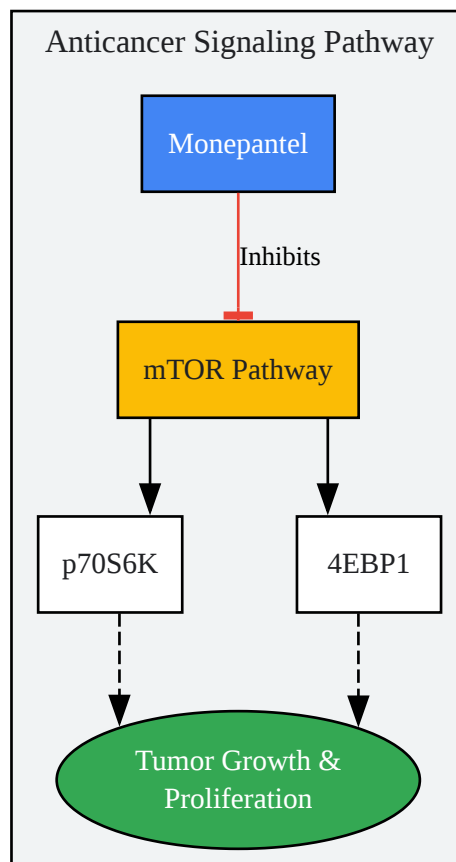
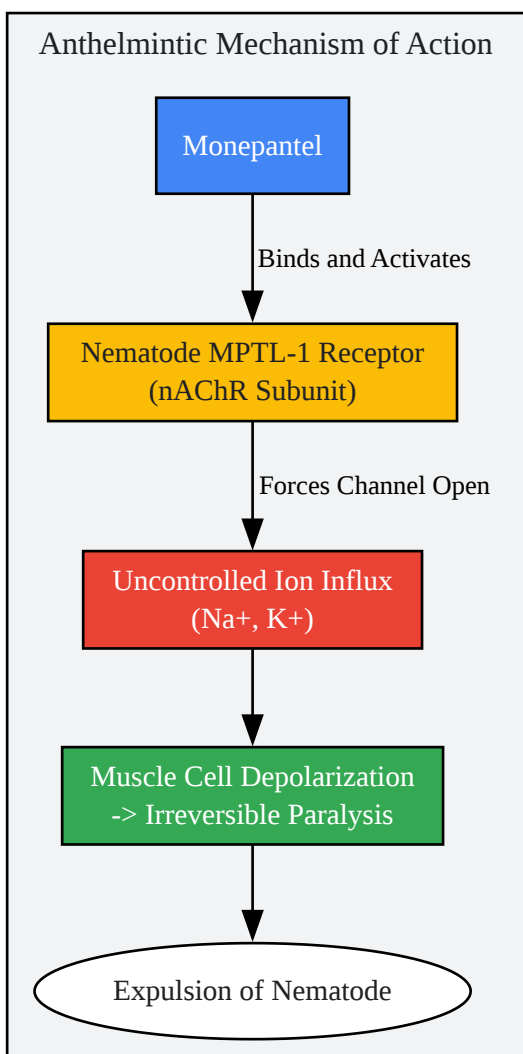
This document provides a summary of in vivo efficacy data from rodent models for both anthelmintic and anticancer applications. It also includes detailed experimental protocols and visual workflows to guide researchers in designing and executing similar studies.

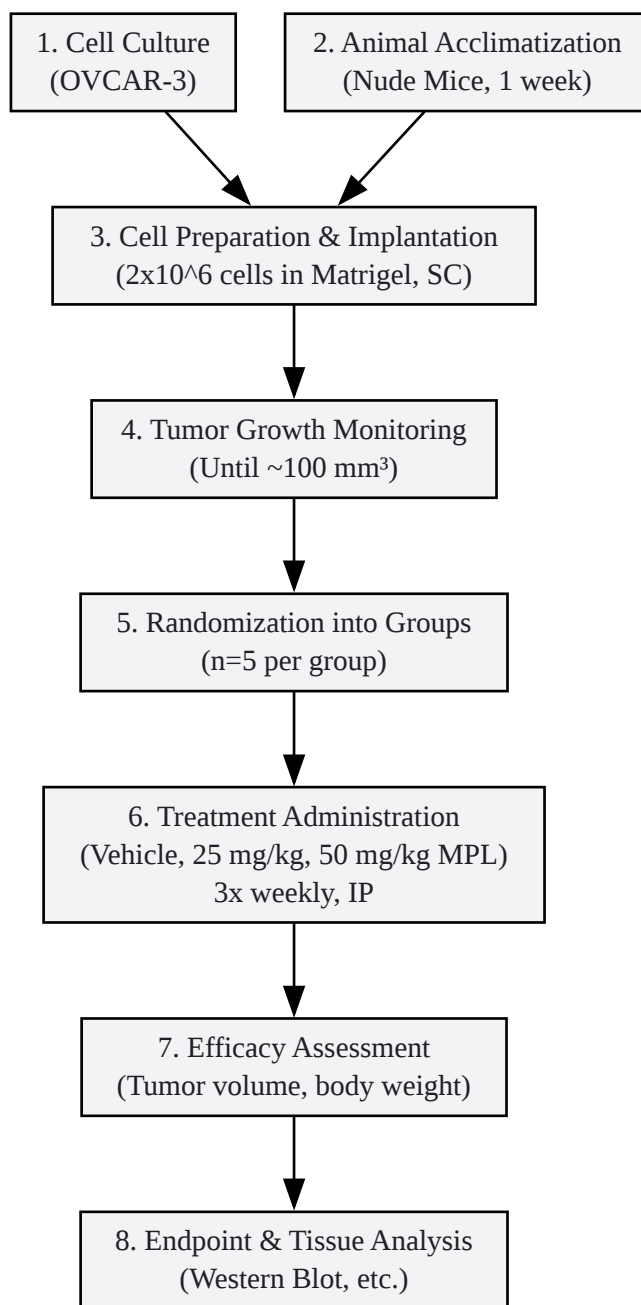
Mechanism of Action

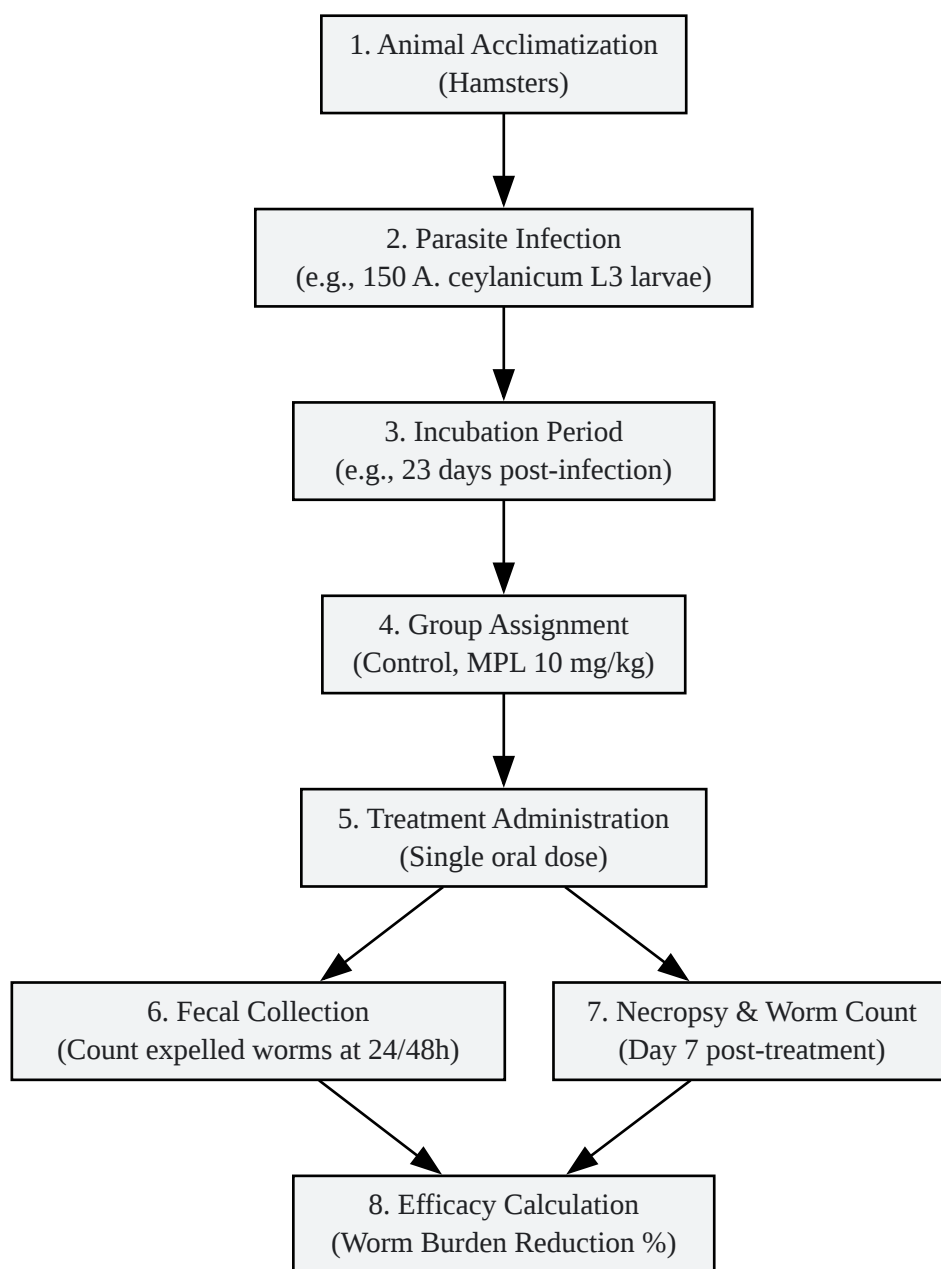
Anthelmintic Action

In nematodes, **monepantel** acts as a positive allosteric modulator and agonist of the MPTL-1 receptor, a nematode-specific ligand-gated ion channel.[3][6] This interaction forces the channel to remain open, leading to an uncontrolled influx of ions and depolarization of muscle

cells.[6] The resulting irreversible paralysis causes the expulsion of the nematode from the host.[6] This target is absent in mammals, which explains the drug's high safety margin.[2][3]







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